molecular formula C7H4Cl2F3N B8749870 2,3-Dichloro-5-(trifluoromethyl)aniline CAS No. 50594-81-5

2,3-Dichloro-5-(trifluoromethyl)aniline

Cat. No. B8749870
CAS RN: 50594-81-5
M. Wt: 230.01 g/mol
InChI Key: QVGXDVUFEAAYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04220468

Procedure details

500 ml. of an ethanolic solution containing 3,4-dichloro-5-nitro-α,α,α-trifluorotoluene (188 g. 0.72 mol), and platinum oxide (Adam's catalyst) (0.2 g.) is reduced at room temperature in a low pressure hydrogenation apparatus to give 5-Amino-3,4-dichloro-α,α,α-trifluorotoluene (129.9 g. 78%) b.p. 65°-70° C./1-2 mm.
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:5]=[C:6]([N+:9]([O-])=O)[C:7]=1[Cl:8]>[Pt]=O>[NH2:9][C:6]1[C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=[C:4]([C:12]([F:13])([F:14])[F:15])[CH:5]=1

Inputs

Step One
Name
Quantity
188 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1Cl)[N+](=O)[O-])C(F)(F)F
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reduced at room temperature in a low pressure hydrogenation apparatus

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C=C(C1)C(F)(F)F)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 129.9 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.